molecular formula C12H11ClN2O2 B2941638 [1-(Cyanomethyl)cyclopropyl]methyl 2-chloropyridine-4-carboxylate CAS No. 1394762-42-5

[1-(Cyanomethyl)cyclopropyl]methyl 2-chloropyridine-4-carboxylate

Cat. No.: B2941638
CAS No.: 1394762-42-5
M. Wt: 250.68
InChI Key: MMACULSLPONRLY-UHFFFAOYSA-N
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Description

“[1-(Cyanomethyl)cyclopropyl]methyl 2-chloropyridine-4-carboxylate” is a complex organic compound. It contains a cyclopropyl group, which is a three-membered carbon ring, and a 2-chloropyridine-4-carboxylate group, which is a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with a carboxylate group at the 4-position and a chlorine atom at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing analysis, it’s difficult to provide a detailed structure analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data or analysis, it’s not possible to provide these details for this compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems, often in a biological context. Without specific information or research on this compound, it’s not possible to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards of a compound refer to how it might be harmful to humans or the environment. This includes toxicity, flammability, and environmental impact. Without specific safety data or studies on this compound, it’s not possible to provide detailed safety and hazard information .

Properties

IUPAC Name

[1-(cyanomethyl)cyclopropyl]methyl 2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-10-7-9(1-6-15-10)11(16)17-8-12(2-3-12)4-5-14/h1,6-7H,2-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMACULSLPONRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)COC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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